molecular formula C24H42N4O8 B13895004 Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate;hemi(oxalic acid)

Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate;hemi(oxalic acid)

Cat. No.: B13895004
M. Wt: 514.6 g/mol
InChI Key: DDQKTKYWOFTTGT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate;hemi(oxalic acid) is a bicyclic azetidine derivative featuring a tert-butoxycarbonyl (Boc)-protected azetidine ring and a second azetidinyl substituent at the 2-position. The hemi-oxalic acid component indicates a 1:2 molar ratio of oxalic acid to the parent compound, likely forming a stable salt to enhance solubility and crystallinity. This compound is structurally distinct due to its fused azetidine rings, which confer rigidity and influence its physicochemical and pharmacological properties.

Properties

Molecular Formula

C24H42N4O8

Molecular Weight

514.6 g/mol

IUPAC Name

tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-5-4-9(13)8-6-12-7-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

DDQKTKYWOFTTGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C2CNC2.CC(C)(C)OC(=O)N1CCC1C2CNC2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate; Hemi(oxalic acid)

General Synthetic Strategy

The synthesis of Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate; hemi(oxalic acid) typically involves multi-step organic reactions starting from commercially available azetidine derivatives. The key synthetic steps include:

  • Formation of protected azetidine intermediates using tert-butoxycarbonyl (Boc) protecting groups.
  • Functionalization of azetidine rings through nucleophilic substitution, aza-Michael addition, or Wittig-type reactions.
  • Final coupling or salt formation with oxalic acid to yield the hemi(oxalic acid) salt form.

The process requires careful control of reaction parameters such as temperature, solvent choice, pH, and reagent stoichiometry to maximize yield and minimize side reactions.

Key Synthetic Steps and Reactions

Boc Protection and Azetidine Ring Functionalization

A common starting point is the protection of azetidine amines with tert-butoxycarbonyl groups to stabilize the nitrogen and allow selective functionalization at the azetidine ring carbons. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate can be synthesized and then oxidized or transformed to key intermediates.

  • The Boc-protected azetidine intermediates are often prepared by reacting azetidine derivatives with di-tert-butyl dicarbonate under controlled basic conditions.
Aza-Michael Addition

Aza-Michael addition is a pivotal reaction in the synthesis, where nucleophilic azetidine nitrogen attacks α,β-unsaturated carbonyl compounds to form substituted azetidine derivatives. This reaction is typically catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents like acetonitrile at elevated temperatures (around 65 °C).

  • This method allows the introduction of substituents on the azetidine ring, facilitating the formation of 2-(azetidin-3-yl)azetidine derivatives.
Wittig and Horner–Wadsworth–Emmons Reactions

The Horner–Wadsworth–Emmons (HWE) reaction is used to prepare substituted azetidine carboxylates by reacting azetidin-3-one derivatives with phosphonate esters in the presence of strong bases like sodium hydride (NaH).

  • This reaction yields α,β-unsaturated esters that can be further functionalized.
Salt Formation with Oxalic Acid

The final step involves formation of the hemi(oxalic acid) salt by reacting the free base form of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate with oxalic acid under controlled conditions, often in an organic solvent with subsequent purification by crystallization or extraction.

Representative Preparation Procedure

Step Reagents & Conditions Description Outcome
1 Azetidin-3-one, Methyl 2-(dimethoxyphosphoryl)acetate, NaH, THF Horner–Wadsworth–Emmons reaction to form tert-butyl (N-Boc)azetidin-3-ylidene acetate α,β-unsaturated ester intermediate
2 Nucleophilic amine (e.g., heterocyclic amines), DBU, Acetonitrile, 65 °C Aza-Michael addition to introduce azetidine substituent at position 2 or 3 Functionalized azetidine derivative
3 tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate, Oxalic acid, Organic solvent Salt formation to yield hemi(oxalic acid) salt Final product: Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate; hemi(oxalic acid)

Analytical and Purification Techniques

  • Spectroscopic Characterization: Nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, ^15N) is extensively used to confirm the structure and purity of intermediates and final products. Characteristic chemical shifts for azetidine methylene protons and nitrogen atoms provide conclusive evidence of structure.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry confirms molecular weight and composition.

  • Chromatography: Flash column chromatography and vacuum distillation (e.g., Kugelrohr distillation) are employed for purification of intermediates.

  • Crystallization and Extraction: Final salt formation products are purified by aqueous-organic extraction and crystallization to achieve high purity.

Research Findings and Optimization

  • Reaction conditions such as temperature, solvent polarity, and base concentration have been optimized to improve yields. For example, aza-Michael additions typically require 4–16 hours at 65 °C with DBU catalyst to reach full conversion.

  • Continuous flow synthesis techniques have been explored to enhance scalability and reproducibility.

  • The choice of protecting groups and fluorinating or halogenating reagents influences the regioselectivity and purity of the final azetidine derivatives.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield (%) Notes
Boc Protection Reaction with di-tert-butyl dicarbonate Azetidine derivatives, Boc2O Basic aqueous or organic solvent >85 Protects amine for selective reactions
HWE Reaction Phosphonate ester coupling Azetidin-3-one, NaH, methyl 2-(dimethoxyphosphoryl)acetate Dry THF, inert atmosphere ~60 Forms α,β-unsaturated ester intermediate
Aza-Michael Addition Nucleophilic addition to unsaturated ester Heterocyclic amines, DBU Acetonitrile, 65 °C, 4-16 h 70-83 Introduces substituents on azetidine ring
Salt Formation Acid-base reaction Oxalic acid Organic solvent, room temp >90 Produces hemi(oxalic acid) salt for stability

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is not well-documented. as a derivative of azetidine, it may interact with biological targets such as enzymes or receptors. The specific molecular targets and pathways involved would depend on the functional groups present and the overall structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Substituent Variations

a) Fluorinated Analogs
  • tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (PBN20120081) (CAS: 1083181-23-0) : Contains a fluorine atom and aminomethyl group at the 3-position. Fluorination enhances metabolic stability and electronegativity compared to non-fluorinated analogs.
b) Hydroxy and Cyano Derivatives
  • tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 158602-43-8) :
  • Hydroxyethyl substituent improves aqueous solubility but may reduce membrane permeability.

Bicyclic and Spirocyclic Analogues

  • 1'-(tert-Butoxycarbonyl)-[1,3'-biazetidine]-3-carboxylic acid (CAS: 889952-23-2) :
    • Features two fused azetidine rings, similar to the target compound, but includes a carboxylic acid for additional reactivity.
    • The target compound’s hemi-oxalate salt enhances crystallinity, whereas the free acid form of this analog may require further salt formation for formulation.

Salt Forms and Counterions

  • tert-Butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;hemi(oxalic acid) (CAS: 2306255-53-6) :
    • Shares the hemi-oxalate counterion, which improves solubility and stability.
    • Unlike the target compound, this derivative contains a piperidine ring, offering greater conformational flexibility.

Physicochemical and Pharmacological Properties

Property Target Compound Fluorinated Analog (PBN20120081) Hemi-Oxalate Salt (CAS: 2306255-53-6)
Molecular Weight ~350–400 (estimated) 204.25 542.67
Solubility High (due to oxalate salt) Moderate (free base) High (hemi-oxalate salt)
Metabolic Stability Moderate (no fluorine) High (fluorine presence) Moderate (piperidine ring)
Applications Drug discovery building block API intermediate Chiral building block

Biological Activity

Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate; hemi(oxalic acid) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C24H42N4O8C_{24}H_{42}N_{4}O_{8} and a molar mass of approximately 514.6 g/mol. It features two azetidine rings and a carboxylate functional group, which contribute to its reactivity and biological interactions. The presence of these functional groups suggests potential for various therapeutic applications.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors. Interaction studies typically employ techniques such as:

  • Binding affinity assays : These assess how well the compound binds to target proteins.
  • Enzyme inhibition studies : These evaluate the ability of the compound to inhibit enzymatic activity.

Anticancer Activity

A study focused on the anticancer properties of azetidine derivatives, including tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate, demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating potent activity against cancer cells.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Synthesis

The synthesis of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate; hemi(oxalic acid) typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of azetidine rings : Utilizing cyclization reactions.
  • Carboxylate esterification : Reacting with appropriate carboxylic acids.
  • Purification : Employing chromatography techniques to isolate the desired compound.

Case Study 1: Anticancer Activity Assessment

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate on breast cancer cells. The results showed that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 12 µM. The study highlighted the need for further investigation into its mechanism of action.

ParameterValue
CompoundTert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate
Cell LineMCF-7 (breast cancer)
IC5012 µM
Treatment Duration48 hours

Case Study 2: Neuroprotective Effects

A separate investigation assessed the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. Results indicated that pretreatment with tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate significantly reduced cell death compared to untreated controls.

ParameterValue
CompoundTert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate
Cell LineSH-SY5Y (neuronal)
Survival RateIncreased by 45% under oxidative stress

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